

2'-Hydroxybutyrophenone: A Technical Guide to a Versatile Organic Intermediate

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Compound of Interest

Compound Name: 2'-Hydroxybutyrophenone

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Introduction

In the landscape of organic synthesis, the strategic value of an intermediate is measured by its reactivity, versatility, and efficiency in forming complex molecular architectures. **2'-Hydroxybutyrophenone** (CAS No. 2887-61-8), also known as 1-(2-hydroxyphenyl)butan-1-one, has emerged as a pivotal building block, particularly within the pharmaceutical and fine chemical industries.^{[1][2][3]} Its structure, which features a phenolic hydroxyl group positioned ortho to a butyryl substituent on a benzene ring, provides two distinct and highly reactive sites for chemical modification.^[1] This unique arrangement allows chemists to perform sequential or selective functionalization, making it an invaluable precursor for a wide array of more complex molecules, including various Active Pharmaceutical Ingredients (APIs).^{[1][2]} This guide provides an in-depth analysis of the synthesis, properties, and core applications of **2'-Hydroxybutyrophenone**, offering field-proven insights for researchers and development professionals.

Physicochemical Properties

The physical and chemical properties of **2'-Hydroxybutyrophenone** are fundamental to its handling, storage, and application in synthesis. It typically appears as a colorless to pale yellow solid or liquid, with solubility in common organic solvents like ethanol and ether, but not in water.^[4] A comprehensive summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2][4][5]
Molecular Weight	164.20 g/mol	[4][5]
CAS Number	2887-61-8	[2][6]
Appearance	Colorless to pale yellow solid/liquid	[2][4]
Melting Point	~10 °C (Some sources state 40-42 °C)	[4]
Boiling Point	~251.7 °C at 760 mmHg	[4][5]
Density	~1.1 g/cm ³	[5]
Flash Point	~104.7 °C	[4][5]
pKa	8.07 ± 0.30 (Predicted)	[2][4]
Solubility	Insoluble in water; Soluble in ethanol, ether	[4]

Synthesis of 2'-Hydroxybutyrophenone: The Fries Rearrangement

The most prominent and industrially significant method for synthesizing hydroxyarylketones, including **2'-Hydroxybutyrophenone**, is the Fries rearrangement.[7] This reaction involves the transformation of a phenolic ester—in this case, phenyl butyrate—into an ortho- or para-hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9]

Mechanistic Insight

The mechanism of the Fries rearrangement is a classic example of electrophilic aromatic substitution.[8] The process is initiated by the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester. This coordination is favored over the phenolic oxygen because the carbonyl oxygen is a more electron-rich Lewis base.[8] This complexation polarizes the ester bond, leading to the generation of a free acylium carbocation (CH₃CH₂CH₂CO⁺).[8] This

highly electrophilic intermediate then attacks the activated aromatic ring at either the ortho or para position.[9]

The regioselectivity of the reaction is highly dependent on the reaction conditions:

- Temperature: Low temperatures (below 60°C) kinetically favor the formation of the para-isomer (4'-Hydroxybutyrophenone), while high temperatures (above 160°C) thermodynamically favor the ortho-isomer (**2'-Hydroxybutyrophenone**).[7][8][9] This is because the ortho-product can form a more stable bidentate complex with the aluminum catalyst, which is favored at higher energies.[7]
- Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas the ratio of the para product increases with solvent polarity.[7][8]

The reaction is completed by acidic hydrolysis, which liberates the final hydroxyketone product from its aluminum complex.[10]

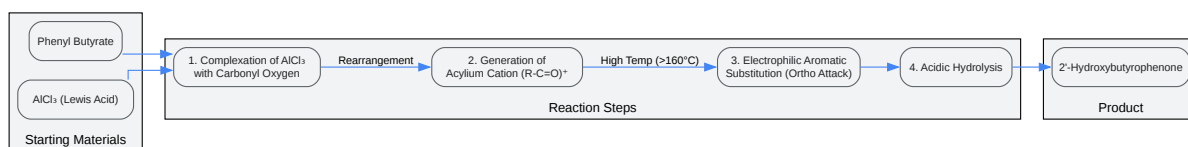


Figure 1: Fries Rearrangement for 2'-Hydroxybutyrophenone Synthesis

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Caption: Key stages in the synthesis of **2'-Hydroxybutyrophenone** via the Fries Rearrangement.

Role as a Versatile Intermediate: Key Reactions

The synthetic utility of **2'-Hydroxybutyrophenone** stems from the distinct reactivity of its phenolic hydroxyl group and its ketone moiety. This allows for a wide range of transformations, making it a valuable precursor.

Reactions at the Hydroxyl Group (O-Alkylation)

The acidic phenolic proton can be easily removed by a base to form a phenoxide ion. This highly nucleophilic species readily participates in Williamson ether synthesis, an O-alkylation reaction, with various alkyl halides.^{[11][12]} This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and receptor binding affinity.

General Scheme: **2'-Hydroxybutyrophenone** + R-X (Alkyl Halide) + Base (e.g., K₂CO₃, NaH) → 2'-(Alkoxy)butyrophenone + Salt + H₂O

This pathway is crucial for synthesizing pharmaceutical agents where an ether linkage is a key structural feature.

Reactions at the Carbonyl Group

The ketone's carbonyl group is electrophilic and susceptible to a variety of nucleophilic additions and condensation reactions. Key transformations include:

- **Reduction:** The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This creates a new chiral center, opening pathways for the synthesis of enantiomerically pure compounds.
- **Condensation Reactions:** The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in aldol or Claisen-type condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex carbon skeletons.
- **Reductive Amination:** The ketone can react with an amine to form an imine, which can then be reduced in situ to form a secondary amine. This is a powerful method for introducing nitrogen-containing functional groups.

Core Applications in Pharmaceutical Synthesis

2'-Hydroxybutyrophenone is a well-established intermediate in the synthesis of several pharmaceuticals.^{[1][2][9]} Its structural framework is a common feature in drugs targeting a range of therapeutic areas.^[1]

Case Study: Synthesis of Vasodilators

A prominent application of **2'-Hydroxybutyrophenone** is as a precursor for vasodilating drugs like Nylidrin and Isoxsuprine. The synthesis typically follows a multi-step pathway that leverages the reactivity of both the hydroxyl and ketone functional groups.

The general synthetic workflow can be outlined as follows:

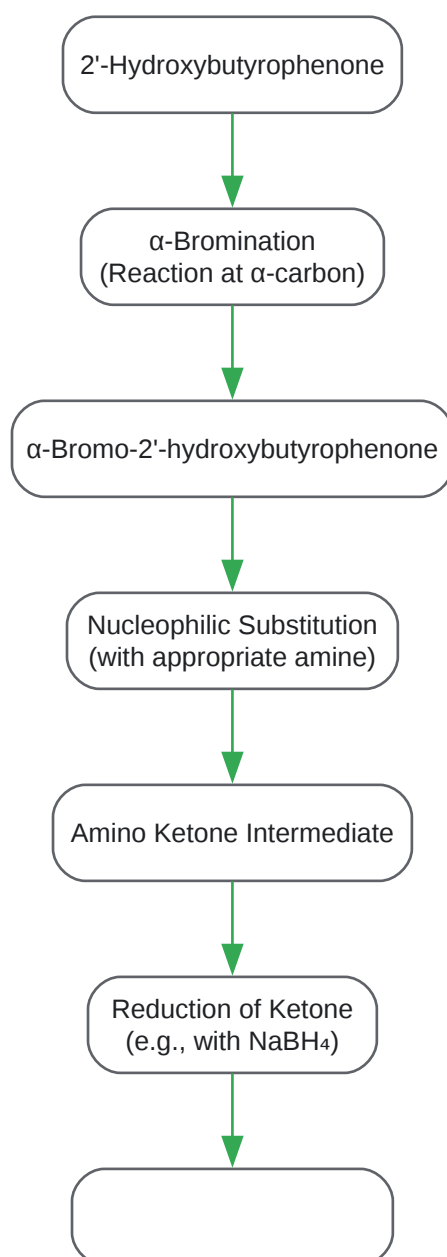


Figure 2: Generalized Workflow for Drug Synthesis

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Caption: A typical synthetic route from **2'-Hydroxybutyrophenone** to a pharmaceutical active ingredient.

This pathway demonstrates how the initial intermediate is sequentially modified: first at the carbon alpha to the ketone, then via substitution to introduce the amino side chain, and finally by reducing the ketone to the corresponding alcohol found in the final drug structure.

Experimental Protocol: O-Alkylation of 2'-Hydroxybutyrophenone

This protocol provides a representative, self-validating procedure for the Williamson ether synthesis using **2'-Hydroxybutyrophenone** as the starting material.

Objective: To synthesize 2'-ethoxybutyrophenone.

Materials:

- **2'-Hydroxybutyrophenone** (1.0 eq)
- Ethyl iodide (1.2 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.0 eq)
- Anhydrous Acetone
- Dichloromethane (DCM)
- Saturated aqueous sodium chloride (Brine)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Methodology:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2'-Hydroxybutyrophenone** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

- Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of starting material).
- Addition of Alkylating Agent: Begin stirring the suspension. Add ethyl iodide (1.2 eq) dropwise to the mixture at room temperature.
 - Causality Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the nucleophilic phenoxide in situ. Acetone is a suitable polar aprotic solvent for this S_N2 reaction. An excess of the alkylating agent ensures the reaction goes to completion.
- Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
- Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting crude oil in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash with water (2x) and then with brine (1x).
 - Self-Validation: The washing steps remove any remaining inorganic salts and water-soluble impurities.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2'-ethoxybutyrophenone.
- Purification & Characterization: a. Purify the crude product via flash column chromatography on silica gel if necessary. b. Characterize the final product using 1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and purity. The melting point should also be determined and compared to literature values.

Conclusion

2'-Hydroxybutyrophenone stands as a testament to the power of functional group synergy in organic synthesis. Its dual reactive centers—the phenolic hydroxyl and the ketone carbonyl—provide a robust platform for constructing a diverse range of complex organic molecules. Its central role in the synthesis of important pharmaceuticals underscores its industrial relevance. A thorough understanding of its synthesis via the Fries rearrangement and its subsequent chemical transformations is essential for chemists and researchers aiming to leverage this versatile intermediate in drug discovery and fine chemical manufacturing.

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